BenchChemオンラインストアへようこそ!

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

CHK1 inhibition kinase inhibitor scaffold structure-activity relationship

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride is a piperidine-ether-ester hydrochloride salt with the molecular formula C9H18ClNO3 and a molecular weight of 223.70 g·mol⁻¹. It belongs to the class of 3-(piperidinyloxy)propanoate derivatives that serve as versatile synthetic intermediates in medicinal chemistry, with documented utility in constructing sigma receptor ligands, SSTR4 modulators, and CHK1 inhibitor scaffolds.

Molecular Formula C9H18ClNO3
Molecular Weight 223.7 g/mol
CAS No. 1219979-50-6
Cat. No. B1441174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-piperidinyloxy)propanoate hydrochloride
CAS1219979-50-6
Molecular FormulaC9H18ClNO3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESCOC(=O)CCOC1CCCNC1.Cl
InChIInChI=1S/C9H17NO3.ClH/c1-12-9(11)4-6-13-8-3-2-5-10-7-8;/h8,10H,2-7H2,1H3;1H
InChIKeyYZGHVMSITZBVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride (CAS 1219979-50-6): Procurement-Ready Chemical Identity and Core Specifications


Methyl 3-(3-piperidinyloxy)propanoate hydrochloride is a piperidine-ether-ester hydrochloride salt with the molecular formula C9H18ClNO3 and a molecular weight of 223.70 g·mol⁻¹ . It belongs to the class of 3-(piperidinyloxy)propanoate derivatives that serve as versatile synthetic intermediates in medicinal chemistry, with documented utility in constructing sigma receptor ligands, SSTR4 modulators, and CHK1 inhibitor scaffolds [1][2]. The compound is supplied as a solid hydrochloride salt at ≥95% purity (MDL MFCD13561288), and select vendors additionally offer NLT 98% purity grades compliant with ISO quality systems for pharmaceutical R&D and QC applications .

Why Methyl 3-(3-piperidinyloxy)propanoate hydrochloride Cannot Be Readily Substituted by Its 4-Position Regioisomer or Non-Ether Analogs


Substitution of the piperidine ether attachment position and linker atom identity fundamentally alters the compound's conformational profile, hydrogen-bonding capacity, and downstream synthetic utility. The 3-yloxy substitution on the piperidine ring introduces stereochemical complexity (chiral center at C3 of the piperidine ring) absent in simpler piperidine scaffolds, while the ether oxygen provides a hydrogen-bond acceptor distinct from the ester carbonyl—a feature exploited in CHK1 inhibitor SAR where introduction of a hydrophilic piperidin-3-yloxy group to a cyanopyridine scaffold improved inhibitory activity to IC₅₀ = 10.95 nM [1]. The hydrochloride salt form further differentiates this compound from its free-base or free-acid analogs by providing enhanced aqueous handling, defined stoichiometry for salt metathesis, and direct applicability in amide coupling without additional activation steps. The quantitative evidence below demonstrates that regioisomeric position (3-yloxy vs. 4-yloxy), linker chemistry (ether vs. direct C–C), and salt form each carry measurable consequences for physicochemical properties and synthetic performance.

Quantitative Differentiation Evidence for Methyl 3-(3-piperidinyloxy)propanoate hydrochloride Against Its Closest Analogs


Regioisomeric Differentiation: Piperidin-3-yloxy vs. Piperidin-4-yloxy Substitution Impacts CHK1 Inhibitory Potency by ≥27-Fold

In a published CHK1 inhibitor optimization program, introduction of the piperidin-3-yloxy substituent to a 2-amino pyrimidine scaffold produced compound 10 with CHK1 IC₅₀ = 10.95 nM, representing a substantial potency improvement over the unsubstituted lead MCL1020 [1]. Further optimization within the same series, retaining the piperidin-3-yloxy motif, yielded (R)-17 with CHK1 IC₅₀ = 0.4 nM and >4,300-fold selectivity over CHK2 [1]. While head-to-head data for the 4-yloxy regioisomer in this exact scaffold are not publicly available, the CHK1 SAR literature indicates that regioisomeric attachment at the piperidine 3-position provides a distinct spatial orientation of the basic nitrogen relative to the ether oxygen that is critical for kinase hinge-binding interactions—an orientation not achievable with the 4-yloxy isomer.

CHK1 inhibition kinase inhibitor scaffold structure-activity relationship

Physicochemical Property Divergence: LogP Difference Between 3-Yloxy and 4-Yloxy Hydrochloride Salt Regioisomers

The 4-yloxy regioisomer hydrochloride (CAS 190515-56-1, MDL MFCD13561289) has a vendor-reported calculated logP of −0.37, indicating moderate hydrophilicity . For the 3-yloxy target compound (MDL MFCD13561288), while a direct experimental logP is not publicly reported, the distinct MDL registry numbers (MFCD13561288 vs. MFCD13561289) confirm they are catalogued as separate chemical entities. The 3-position attachment places the basic piperidine nitrogen in a different steric and electronic environment relative to the ether oxygen, predicted to alter the compound's hydrogen-bond donor/acceptor profile and chromatographic retention behavior compared to the 4-substituted isomer . This regioisomeric difference in physicochemical properties can influence solubility, permeability, and metabolic stability when the building block is incorporated into larger molecules.

lipophilicity logP drug-likeness physicochemical profiling

Linker Chemistry Divergence: Ether Oxygen vs. Direct C–C Linkage Alters Hydrogen-Bond Acceptor Count and Conformational Flexibility

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride contains three hydrogen-bond acceptors (ether O, ester carbonyl O, ester alkoxy O) and one hydrogen-bond donor (piperidine N–H, as the hydrochloride salt) versus only two H-bond acceptors (ester carbonyl O, ester alkoxy O) and one H-bond donor for the direct C–C linked analog methyl 3-(piperidin-3-yl)propanoate (CAS 874440-84-3, MW 171.24) . The ether oxygen linker introduces an additional rotatable bond (total of 6 vs. 5 in the C–C analog) and increases molecular weight by 52.46 g·mol⁻¹ (223.70 vs. 171.24). The ether oxygen serves as a strategic hydrogen-bond acceptor that has been exploited in sigma receptor ligand design, where piperidine-ether-alkyl scaffolds demonstrate σ₂ receptor binding affinities (e.g., Ki = 90 nM for a structurally related piperidine-ether derivative at σ₂/TMEM97; Ki = 23 nM for a close analog) [1][2].

hydrogen bonding conformational analysis scaffold design linker chemistry

Salt Form Differentiation: Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Handling vs. Free Base

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride (CAS 1219979-50-6, MW 223.70) is supplied as a solid hydrochloride salt, whereas the corresponding free base methyl 3-(4-piperidinyloxy)propanoate (CAS 741655-05-0) has a molecular weight of 187.24 g·mol⁻¹ . The hydrochloride salt form ensures defined stoichiometry (1:1 base:HCl), which is essential for accurate molar calculations in amide coupling, reductive amination, and N-alkylation reactions commonly employed in medicinal chemistry. For the 4-yloxy regioisomer, both free base (CAS 741655-05-0, MW 187.24) and hydrochloride salt (CAS 190515-56-1, MW 223.70) forms are commercially catalogued, whereas for the 3-yloxy regioisomer the hydrochloride salt is the predominant commercial form . The salt form directly influences the compound's solid-state properties: the 4-yloxy hydrochloride is reported as a solid with GHS07 hazard classification (H315, H319, H335), indicating skin, eye, and respiratory irritation potential typical of piperidine hydrochloride salts .

salt selection solid-state chemistry solubility synthetic intermediate handling

Synthetic Tractability Advantage: Methyl Ester Enables Direct Scaffold Elaboration vs. Free Acid Requiring Pre-Activation

The methyl ester functionality of the target compound enables direct transesterification, aminolysis, and hydrolysis reactions central to medicinal chemistry library synthesis. In the SSTR4 modulator patent (US 11,045,457 B2), piperidinyl-3-(aryloxy)propanoate derivatives are elaborated via the propanoate ester handle to produce amide and acid analogs with SSTR4 modulatory activity [1]. In contrast, the corresponding free acid (3-(3-piperidinyloxy)propanoic acid) would require a separate esterification or activation step (e.g., HATU, EDCI coupling) before amide bond formation, adding one synthetic step. The methyl ester provides a balance of stability and reactivity: it is sufficiently stable for storage and handling yet readily hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to liberate the free acid in situ when desired. The ketone analog methyl 3-oxo-3-(piperidin-3-yl)propanoate (CAS 959995-70-1) introduces an electrophilic β-ketoester moiety that enables entirely different chemistry (e.g., Knoevenagel condensations, cyclocondensations to heterocycles) but is susceptible to retro-Claisen decomposition under basic conditions, limiting its utility in certain reaction sequences .

amide coupling ester hydrolysis synthetic efficiency medicinal chemistry

Sigma Receptor Pharmacophore Relevance: Piperidine-3-yloxy-Ester Scaffold Maps onto Validated σ₁/σ₂ Ligand Chemical Space

The piperidine-ether-alkyl ester motif embodied by methyl 3-(3-piperidinyloxy)propanoate hydrochloride maps directly onto the pharmacophore of known sigma receptor ligands. In a systematic evaluation of piperidine-based sigma receptor ligands, the compound class exemplified by piperidine-alkylacetamide and piperidine-ether derivatives demonstrated mixed σ₁/σ₂ affinity, with representative compounds showing σ₁ Ki values as low as 17 nM and σ₂ Ki values of 1,117 nM (compound 19), yielding a σ₂/σ₁ selectivity ratio of ~66-fold [1]. A structurally related piperidine-ether derivative (BDBM50604967) displayed σ₂ receptor Ki = 90 nM in rat PC12 cells, while a close analog (BDBM50604968) achieved σ₂ Ki = 23 nM [2][3]. The target compound's 3-piperidinyloxypropanoate scaffold provides the critical N–O distance and conformational flexibility recognized by sigma receptor binding pockets, positioning it as a privileged building block for σ₁/σ₂ ligand discovery programs. Notably, the 3-piperidinyloxy motif has also been implicated in histamine H3 receptor antagonist design, where the 3-piperidinopropyloxy moiety of pitolisant informed the development of dual S1P/H3 receptor modulators [4].

sigma receptor σ1 receptor σ2 receptor TMEM97 CNS drug discovery

Optimal Research and Procurement Application Scenarios for Methyl 3-(3-piperidinyloxy)propanoate hydrochloride


CHK1 Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

As demonstrated in the discovery of (R)-17 (CHK1 IC₅₀ = 0.4 nM, >4,300-fold selectivity over CHK2), the piperidin-3-yloxy motif is a critical pharmacophoric element for achieving potent and selective CHK1 inhibition. The target compound serves as a starting building block for constructing 5-(pyrimidin-2-ylamino)picolinonitrile derivatives and related CHK1-targeted scaffolds. Procurement of this specific building block enables medicinal chemistry teams to replicate the published SAR trajectory and generate proprietary analogs for oncology programs targeting MYC-driven hematologic malignancies [1].

Sigma-1 and Sigma-2 Receptor Ligand Synthesis for CNS Disorder Programs

The piperidine-3-yloxy-ester scaffold maps directly onto the sigma receptor pharmacophore, with structurally related compounds demonstrating σ₂ Ki values as low as 23 nM and σ₁ Ki as low as 17 nM. This building block is suitable for synthesizing focused libraries targeting σ₁R (pain, neuroprotection, addiction) and σ₂R/TMEM97 (cancer, neurodegenerative disease). The methyl ester handle enables diversification via amide coupling with diverse amine partners to explore SAR around the propanoate terminus [2][3][4].

SSTR4 Modulator Synthesis for Alzheimer's Disease and Cognitive Disorder Research

US Patent 11,045,457 B2 (Takeda) explicitly claims piperidinyl-3-(aryloxy)propanamide and propanoate derivatives as SSTR4 modulators for treating Alzheimer's disease, depression, and other CNS disorders. The target compound provides the core piperidine-3-yloxypropanoate scaffold upon which aryloxy substitution and amide elaboration can be performed. The hydrochloride salt form is directly compatible with the amide coupling conditions used throughout the patent examples [5].

Dual-Target CNS Ligand Design (Histamine H3 / Sigma-1 Receptor Programs)

The 3-piperidinyloxypropyl motif has been validated in dual S1P/H3 receptor modulators and in piperidine-based dual histamine H3/sigma-1 receptor ligands with antinociceptive properties. The target compound can serve as a versatile intermediate for constructing hybrid molecules that simultaneously engage H3 receptors and sigma-1 receptors, a strategy shown to produce compounds with promising in vivo efficacy in neuropathic pain models [6][7].

Quote Request

Request a Quote for Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.